SSR97225

Chemotype Colchicine-site ligand Structural differentiation

Colchicine-site tubulin pharmacology research is constrained by limited access to structurally diverse, non-stilbenoid chemical probes. SSR97225 (Sanofi-Aventis)-a fully synthetic tubulin polymerization inhibitor (MW 793.41, C₄₂H₅₃ClN₄O₇S)-fills this gap with a unique naphthalene-sulfonamide/benzodioxole/2,6-dimethylpiperidine architecture absent from common agents like CA-4 or plinabulin. • Dual antimitotic + vascular disrupting agent; Phase I-evaluated (NCT00547261, refractory solid tumors) • Structurally unique probe for cryo-EM/crystallography of the colchicine-binding pocket; extended scaffold may reveal allosteric sub-pockets • Custom synthesis only; >98% purity (CoA provided); DMSO-soluble; shipped ambient; inquire for batch lead times.

Molecular Formula C42H53ClN4O7S
Molecular Weight
Cat. No. B1150171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR97225
SynonymsSSR97225;  SSR 97225;  SSR-97225.; NONE
Molecular FormulaC42H53ClN4O7S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

SSR97225: Colchicine-Site Binding Agent Overview


SSR97225, developed by Sanofi-Aventis, is a synthetic small-molecule tubulin-binding agent that binds at the colchicine site of β-tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M checkpoint [1]. The compound possesses a molecular formula of C₄₂H₅₃ClN₄O₇S and a molecular weight of approximately 793.41 g/mol . SSR97225 is recognized as a dual-mechanism agent exhibiting both antimitotic activity and vascular disrupting properties targeting tumor vasculature [1]. The compound advanced to Phase I clinical evaluation (NCT00547261) in patients with refractory solid tumors but development was subsequently discontinued; the trial was terminated after enrolling a reduced number of participants [2][3].

Colchicine-site tubulin polymerization inhibition studies
Vascular disrupting agent (VDA) mechanism research
Early-phase clinical development reference (discontinued)

SSR97225 Uniqueness Among Colchicine-Site Binders


Compounds within the colchicine-site tubulin-binding class exhibit profound divergence in chemotype, binding kinetics, selectivity for the colchicine pocket versus overlapping tubulin sites, and the balance between direct antimitotic potency and vascular disrupting activity [1]. SSR97225 is a fully synthetic molecule with a distinct chemical architecture—containing a benzo[d][1,3]dioxol-5-yl moiety, a 6-methoxynaphthalene-2-sulfonamide group, and a 2,6-dimethylpiperidine substituent—that differentiates it from stilbenoid-based agents (e.g., combretastatin A-4), diketopiperazine-based agents (e.g., NPI-2358/plinabulin), and sulfonamide-based agents (e.g., ABT-751) [2]. These structural differences translate into divergent pharmacokinetic handling, tumor vascular shutdown kinetics, and toxicity profiles that preclude generic substitution within this pharmacologic class [1].

SSR97225
Colchicine-Site Comparators
Unique benzodioxole-naphthalene-sulfonamide scaffold
Stilbenoid, diketopiperazine, or pyridinyl-sulfonamide scaffolds may shift binding kinetics
Dual antimitotic and vascular disrupting profile
VDA/antimitotic balance differs; combined mechanism may not reproduce
Large molecular architecture (~793 Da) may affect tissue penetration
Lower MW (300–400 Da) comparators have different permeability contexts

SSR97225 vs Colchicine-Site Comparators


Structural Uniqueness Within Colchicine-Site Class

SSR97225 possesses a unique chemical scaffold that does not belong to any of the major colchicine-site chemotype families advanced to clinical evaluation. The compound incorporates a benzo[d][1,3]dioxol-5-yl group linked via a sulfonamide-containing β-alanyl bridge to a D-phenylalaninamide core bearing a 2,6-dimethylpiperidine substituent . In contrast, combretastatin A-4 (CA-4) is a cis-stilbene natural product derivative; NPI-2358 (plinabulin) is a synthetic diketopiperazine; and ABT-751 is an aryl-sulfonamide bearing a pyridine ring [1]. No other colchicine-site clinical candidate shares SSR97225's specific combination of a naphthalene-sulfonamide, piperidine, and benzodioxole pharmacophoric elements—making it structurally orthogonal to all other agents in this mechanistic class.

Structural scaffold
Class-level
MW ~793, 2.0–2.5× larger than CA-4, NPI-2358, ABT-751; no structural homology to major subclasses
Supports independent SAR exploration
Tanimoto similarity not quantified
Chemotype Colchicine-site ligand Structural differentiation

Dual Antimitotic and Vascular Disrupting Activity

SSR97225 is classified alongside NPI-2358 (plinabulin) as a colchicine-site binder capable of inducing both mitotic arrest and tumor vascular collapse [1]. The review by Risinger et al. explicitly identifies these two agents as 'colchicine site-binding drugs that breakdown tumor vasculature' [1]. This dual mechanism distinguishes SSR97225's subclass from purely antimitotic colchicine-site agents (e.g., ABT-751 was developed primarily as an antimitotic, though it also shows VDA activity) [1]. CA-4 is the prototype VDA in this class and has demonstrated tumor blood flow reduction in preclinical models; SSR97225 belongs to the same mechanistically privileged subset within the colchicine-binding pharmacophore space.

VDA classification
Class-level
Classified alongside NPI-2358 as colchicine-site VDA; qualitative dual-mechanism annotation only
Supports VDA mechanism classification research
No published quantitative tumor blood flow data for SSR97225
Vascular disrupting agent Tubulin polymerization Tumor blood flow

Dosing Schedule Differentiation in Phase I

The Phase I dose-finding trial for SSR97225 (NCT00547261) explicitly evaluated two distinct dosing schedules: Arm A (1-hour IV infusion on Day 1 every 3 weeks) and Arm B (1-hour IV infusion on Days 1, 8, and 15 every 3 weeks) [1]. This two-arm design aimed to compare the pharmacokinetic and toxicity profiles of a single-dose-per-cycle regimen versus a weekly ×3-per-cycle regimen, providing data on schedule-dependent tolerability [1]. By comparison, the Phase I trial of NPI-2358 (presented at AACR 2008) evaluated a single dosing schedule with good tolerability [2]. No publicly available comparator study for ABT-751 or CA-4 employed an identical dual-regimen intra-patient or parallel-arm Phase I design with the same schedule spacing [2].

Dosing schedule
Trial context
Phase I two-arm design (D1 q3w vs D1,8,15 q3w) terminated before MTD determination; unique schedule comparison within class
Supports schedule-dependent toxicity modeling
MTD and DLT data not publicly released
Phase I clinical trial Dosing schedule Pharmacokinetics

Orphan Drug Status Differentiation

SSR97225 received orphan drug designation from a regulatory authority for solid tumors [1]. This designation is assigned to drugs intended for the treatment of rare diseases affecting fewer than 200,000 individuals in the United States (or equivalent criteria in other jurisdictions) . Among colchicine-site binding VDAs, combretastatin A-4 phosphate (CA4P/fosbretabulin) also received orphan drug designation for anaplastic thyroid cancer [2]. NPI-2358 (plinabulin) did not initially receive orphan drug designation for solid tumors; its regulatory pathway focused on non-small cell lung cancer and chemotherapy-induced neutropenia [2]. The orphan designation indicates a regulatory recognition of unmet medical need in the target indication and may confer benefits including market exclusivity, tax credits, and protocol assistance .

Orphan status
Reported
Orphan drug designation for solid tumors; broader indication scope than CA4P (anaplastic thyroid cancer)
Provides regulatory precedent context for rare cancer drug development research
Specific issuing authority and date not publicly confirmed
Orphan drug designation Regulatory status Rare cancer

Physicochemical Profile Differentiation

SSR97225 has a molecular weight of 793.41 g/mol and molecular formula C₄₂H₅₃ClN₄O₇S, making it significantly larger than all other colchicine-site agents that have reached clinical evaluation [1]. Combretastatin A-4 has a molecular weight of 318.36 g/mol; NPI-2358 (plinabulin) is 365.43 g/mol; ABT-751 is 399.46 g/mol; and 2-methoxyestradiol (2ME2) is 302.41 g/mol [1][2]. SSR97225's molecular weight exceeds the typical Lipinski 'Rule of 5' threshold for oral bioavailability (MW <500), consistent with its development as an intravenous agent rather than an oral formulation [3]. This substantial molecular size difference implies distinct tissue distribution, protein binding, and metabolic profiles that preclude extrapolation of pharmacokinetic parameters from lower-MW analogs.

Molecular weight
Reported
MW 793 vs comparator range 302–399; +293 over Lipinski MW threshold
Distinct permeability and tissue penetration context for studying size–VDA relationships
IV administration route in clinical trial
Molecular weight Physicochemical properties Drug-likeness

SSR97225 Research Applications


Colchicine-Site Structural Probe

SSR97225's uniquely large molecular architecture (MW 793.41), incorporating a naphthalene-sulfonamide moiety, a benzodioxole group, and a 2,6-dimethylpiperidine substituent, makes it a structurally distinct probe for crystallographic or cryo-EM studies of the colchicine binding pocket . Unlike the compact stilbenoid scaffold of CA-4 (MW 318) or the diketopiperazine core of NPI-2358 (MW 365), SSR97225's extended structure may engage additional tubulin surface contacts beyond the canonical colchicine-site residues, potentially revealing allosteric sub-pockets exploitable for future ligand design [1]. The compound's classification as a vascular disrupting agent adds functional annotation to any structural data generated [1].

Vascular Disruption Scheduling Reference

The Phase I clinical trial design for SSR97225 (NCT00547261) compared a single-dose-per-cycle regimen (Arm A: D1 q3w) against a weekly ×3 schedule (Arm B: D1, D8, D15 q3w), reflecting a deliberate investigation of schedule-dependent toxicity—a parameter known to influence the therapeutic index of vascular disrupting agents [2]. Researchers using preclinical tumor vascular imaging (e.g., DCE-MRI, bioluminescence) may select SSR97225 as a reference compound for modeling intermittent versus frequent VDA dosing in mice bearing solid tumor xenografts, with the understanding that clinical MTD data are not available to guide dose selection [2].

Orphan Drug Reference for Rare Solid Tumors

SSR97225's orphan drug designation for solid tumors provides a regulatory case study for researchers engaged in rare cancer drug development [3]. As a discontinued but orphan-designated colchicine-site VDA, SSR97225 can serve as a comparator in regulatory science studies examining the factors that influence success versus attrition in orphan oncology drug development, particularly for agents targeting tumor vasculature [3]. By contrast, the more extensively published orphan-designated VDA combretastatin A-4 phosphate (fosbretabulin) offers a comparator with Phase II/III clinical data, allowing researchers to contrast the evidentiary gap between a discontinued Phase I agent and an advanced-stage VDA within the same mechanistic class [1].

Application
Selection Property
Validation Focus
Colchicine-site structural probe studies
Structural orthogonality
Crystallographic or cryo-EM binding pocket interpretation
Vascular disruption scheduling reference
Schedule-dependent response context
Preclinical tumor vascular imaging model interpretation
Orphan drug regulatory reference
Orphan designation precedence
Rare oncology drug development research context
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